4-羟基苯甲-1,2,3,4,5,6-13C6酸

概述

描述

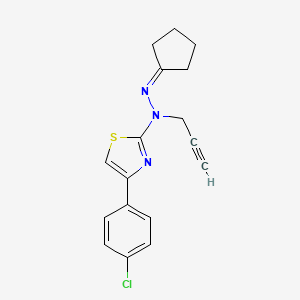

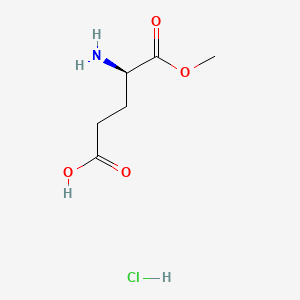

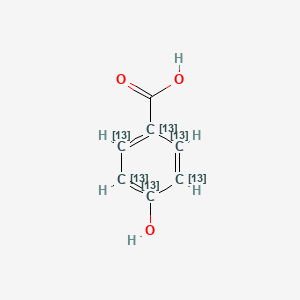

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid, also known as p-Salicylic Acid-13C6 or 4-Carboxyphenol-13C6, is a compound with the molecular formula C7H6O3 . It is a monohydroxybenzoic acid that is benzoic acid carrying a hydroxy substituent at C-4 of the benzene ring . It has a role as a plant metabolite and an algal metabolite .

Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is represented by the IUPAC name 4-hydroxy (1,2,3,4,5,6- 13 C 6 )cyclohexa-1,3,5-triene-1-carboxylic acid . The InChI representation is InChI=1S/C7H6O3/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4,8H, (H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 .Physical And Chemical Properties Analysis

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid has a molecular weight of 144.077 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 144.05182306 g/mol . The topological polar surface area is 57.5 Ų . It has a heavy atom count of 10 and an isotope atom count of 6 . The compound is solid at room temperature and has a melting point of 214-216° C .科学研究应用

存在和环境归宿

对对羟基苯甲酸及其衍生物(包括对羟基苯甲酸)的研究突出了它们在水生环境中的广泛存在,因为它们被用于消费品中。对羟基苯甲酸酯以酚羟基为特征,具有环境持久性和普遍性,尽管有有效地从废水中去除它们的处理方法。研究表明,对羟基苯甲酸甲酯和对羟基苯甲酸丙酯在地表水和沉积物中占主导地位,反映了它们在消费品中的常见用途。对羟基苯甲酸酯的环境行为,包括它们通过与游离氯反应而降解和形成卤代副产物,强调了需要持续监测和研究它们对水生生态系统的影响 (Haman、Dauchy、Rosin 和 Munoz,2015)。

健康影响

对羟基苯甲酸酯暴露的健康影响,特别是它们的雌激素和内分泌干扰活性,一直是科学研究的重点。对羟基苯甲酸酯通过体外和体内研究均显示出雌激素活性,引发了人们对其与乳腺癌和生殖健康问题之间潜在联系的担忧。研究强调需要对对羟基苯甲酸酯及其代谢副产物进行详细评估,以充分了解其潜在健康风险 (Darbre 和 Harvey,2008)。

分析检测和毒理学评估

检测对羟基苯甲酸酯并评估其毒理学特征的分析方法取得了重大进展。研究集中于开发灵敏且准确的方法来量化各种基质中对羟基苯甲酸酯的浓度,这对于了解它们的环境分布和潜在健康影响至关重要。对羟基苯甲酸酯健康方面的评估,包括它们的代谢分解和排泄,表明暴露水平、生物利用度和个体对不良影响的敏感性之间存在复杂的相互作用 (Soni、Taylor、Greenberg 和 Burdock,2002)。

安全和危害

作用机制

Target of Action

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, can inhibit both gram-positive and gram-negative bacteria .

Mode of Action

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, has antimicrobial properties .

Biochemical Pathways

For instance, it is a substrate for 4-hydroxybenzoic acid hydro-lyase (PobA), protocatechuic acid decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA) .

Pharmacokinetics

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is slightly soluble in dmso and methanol .

Action Environment

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is stable at -20°c and has a melting point of 214-216°C .

生化分析

Biochemical Properties

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-Hydroxybenzoic acid to produce protocatechuic acid. This interaction is crucial for understanding the metabolic fate of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid in biological systems .

Cellular Effects

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the glycolysis process and the oxidative pentose phosphate pathway, leading to changes in cellular energy production and redox balance. Additionally, 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid can impact ion uptake, photosynthesis, and water transpiration in plant cells, demonstrating its broad range of cellular effects .

Molecular Mechanism

The molecular mechanism of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid involves its interaction with specific enzymes and proteins. It binds to 4-hydroxybenzoate hydroxylase, facilitating the hydroxylation reaction. This binding interaction is essential for the conversion of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid to protocatechuic acid. Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid can change over time. The compound is relatively stable when stored at 4°C, but its stability can be affected by factors such as pH and temperature. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the safe and effective use of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid in research .

Metabolic Pathways

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase and protocatechuate 3,4-dioxygenase, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism .

属性

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745665 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287399-29-5 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。